molecular formula C14H28N2O3 B7914999 [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7914999
M. Wt: 272.38 g/mol
InChI Key: FJCKMBBHVDETNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a piperidine-based carbamate derivative with a tert-butyl ester protecting group. Its structure features:

  • A piperidin-3-ylmethyl core substituted with a 2-hydroxyethyl group at the nitrogen atom.
  • A methyl-carbamic acid moiety linked via a methylene bridge.
  • A tert-butyl ester group for enhanced stability during synthetic processes.

Molecular Formula: C₁₄H₂₈N₂O₃ (inferred from structural analogs) . Molecular Weight: ~272.34 g/mol. CAS Number: 1353981-39-1 (synonym) .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or metabolic pathways. Its hydroxyethyl substituent enhances hydrophilicity, while the tert-butyl ester facilitates handling during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)15(4)10-12-6-5-7-16(11-12)8-9-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCKMBBHVDETNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the piperidine ring may produce a saturated piperidine derivative.

Scientific Research Applications

[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the carbamic acid nitrogen (R₁) and the piperidine ring (R₂). These modifications influence physicochemical properties and biological activity:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester R₁ = Methyl, R₂ = 2-Hydroxyethyl C₁₄H₂₈N₂O₃ 272.34 1353981-39-1 Intermediate; improved solubility
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester R₁ = Ethyl, R₂ = 2-Hydroxyethyl C₁₅H₃₀N₂O₃ 286.41 1353974-95-4 Higher lipophilicity; API precursor
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester R₁ = Isopropyl, R₂ = 2-Hydroxyethyl C₁₆H₃₂N₂O₃ 300.44 - Increased steric bulk; prolonged metabolic stability
Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester R₂ = Pyrimidin-2-yl C₁₆H₂₅N₄O₃ 321.40 1261231-96-2 Enhanced receptor binding; kinase inhibitor candidate

Research Findings and Patent Landscape

  • Patent Activity : Derivatives like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () are patented for streamlined synthesis routes, underscoring industrial relevance .
  • Toxicity and Handling : Compounds with chloroacetyl groups (e.g., [1-(2-chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester) require careful handling due to lachrymator properties .
  • Discontinuation Trends: The target compound and its isopropyl analog are listed as discontinued in supplier catalogs, suggesting shifts toward novel derivatives with improved efficacy .

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester , commonly referred to as tert-butyl (1-(2-hydroxyethyl)piperidin-3-yl)(methyl)carbamate , is a piperidine derivative with notable biological activities. Its molecular formula is C13H26N2O3C_{13}H_{26}N_{2}O_{3} and it has a molecular weight of 258.36 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cancer therapy and neuroprotection.

  • CAS Number : 1353963-05-9
  • Molecular Weight : 258.36 g/mol
  • Structural Formula :
C13H26N2O3\text{C}_{13}\text{H}_{26}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and interference with cell proliferation pathways .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests a role in neuroprotection. By preventing the breakdown of acetylcholine, it may help improve cognitive function and memory retention, particularly in models of Alzheimer's disease . The antioxidant properties associated with piperidine derivatives also contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies

  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxicity of the compound against FaDu hypopharyngeal tumor cells.
    • Findings : The compound demonstrated significant cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent.
  • Neuroprotection in Alzheimer's Models :
    • Objective : Evaluate the compound's effects on cholinergic signaling.
    • Results : Enhanced AChE inhibition correlated with improved cognitive outcomes in animal models, supporting its use in Alzheimer's disease therapy.

Data Tables

Biological ActivityMechanismReference
CytotoxicityInduction of apoptosis in cancer cells
AChE InhibitionEnhanced cholinergic signaling
Antioxidant EffectsReduction of oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.